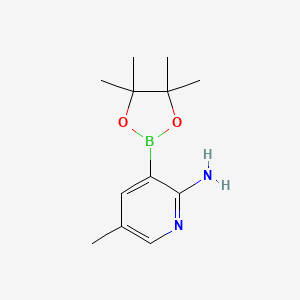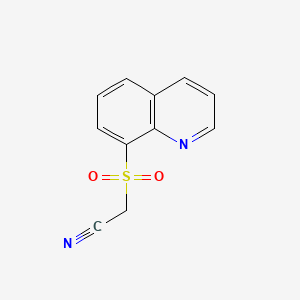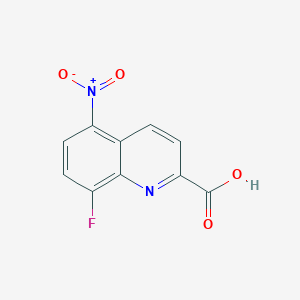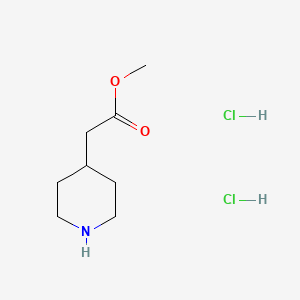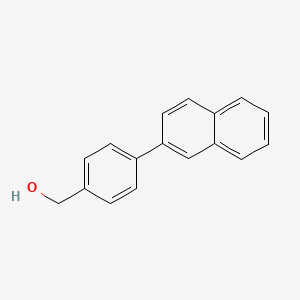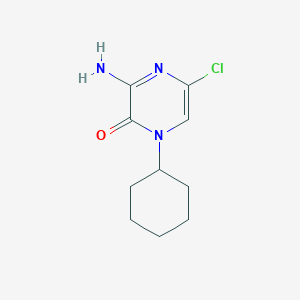
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a cyclohexylamine derivative with a chlorinated pyrazine precursor. The reaction conditions might include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives or the reduction of the chloro group.
Substitution: Nucleophilic substitution reactions might replace the chloro group with other functional groups such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide, sodium methoxide, or ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one
- 3-Amino-5-chloro-1-methylpyrazin-2(1H)-one
- 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one
Uniqueness
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness might influence its reactivity, binding affinity, and overall chemical behavior.
Eigenschaften
Molekularformel |
C10H14ClN3O |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
3-amino-5-chloro-1-cyclohexylpyrazin-2-one |
InChI |
InChI=1S/C10H14ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13) |
InChI-Schlüssel |
ZLMSKTQOJMNGRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=C(N=C(C2=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
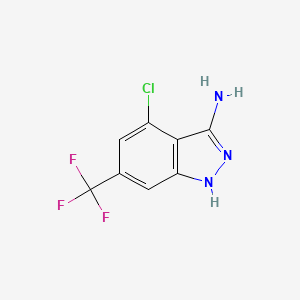
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
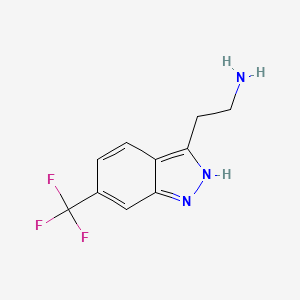
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)

